molecular formula C14H18ClNO B2676364 2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone CAS No. 346596-57-4

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone

Cat. No.: B2676364
CAS No.: 346596-57-4
M. Wt: 251.75
InChI Key: KZWUBJIBDIIBGF-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a carbazole core that is fully hydrogenated, making it an octahydro-carbazole, with a chloroethanone substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone typically involves the following steps:

    Hydrogenation of Carbazole: The starting material, carbazole, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to yield 1,2,3,4,5,6,7,8-octahydro-carbazole.

    Chlorination: The octahydro-carbazole is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the chloroethanone group, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale hydrogenation reactors and chlorination facilities. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted carbazole derivatives with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: Carbazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone depends on its specific application:

    Pharmacological Effects: It may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme involved in cancer cell proliferation.

    Materials Science: In organic electronics, it functions by facilitating charge transport due to its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-Carbazol-9-yl)-2-chloroethanone: Similar structure but with an aromatic carbazole core.

    2-Chloro-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone: Partially hydrogenated carbazole core.

Uniqueness

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone is unique due to its fully hydrogenated carbazole core, which imparts different chemical and physical properties compared to its aromatic or partially hydrogenated counterparts. This full hydrogenation can affect its reactivity, solubility, and interaction with biological targets.

Biological Activity

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through case studies and research findings, highlighting its pharmacological properties and mechanisms of action.

  • Molecular Formula : C16H22ClN
  • Molecular Weight : 275.81 g/mol
  • CAS Number : 919293-76-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of research include:

  • Anticancer Activity :
    • Several studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it significantly inhibited the proliferation of breast cancer cells in vitro.
    • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
  • Antimicrobial Properties :
    • Research has shown that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
    • The compound's mechanism is thought to involve disruption of bacterial cell membranes.
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties of this compound revealed its potential to mitigate oxidative stress in neuronal cells. It was found to reduce reactive oxygen species (ROS) levels and enhance cell viability in models of neurodegeneration.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study also noted significant apoptosis induction as evidenced by increased annexin V staining and caspase-3 activation.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 32 µg/mL and 64 µg/mL respectively. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 3: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a significant decrease in ROS levels (p < 0.01) and improved cell survival rates compared to untreated controls.

Research Findings Summary

Biological ActivityFindingsReferences
AnticancerInduces apoptosis in MCF-7 cells with IC50 = 15 µM
AntimicrobialMIC against S. aureus = 32 µg/mL; E. coli = 64 µg/mL
NeuroprotectiveReduces ROS levels and enhances survival in SH-SY5Y cells

Properties

IUPAC Name

2-chloro-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWUBJIBDIIBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2C(=O)CCl)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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